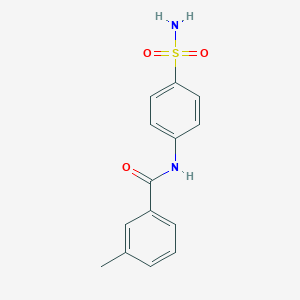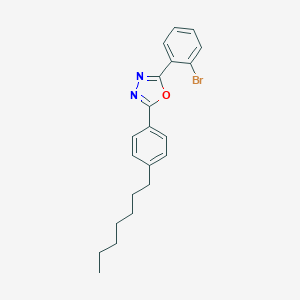
3-methyl-N-(4-sulfamoylphenyl)benzamide
Übersicht
Beschreibung
“3-methyl-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as “3-methyl-N-(4-sulfamoylphenyl)benzamide”, typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is usually facilitated by a peptide coupling reagent such as EDCI and HOBt . The progress of the reaction can be monitored using thin layer chromatography .Molecular Structure Analysis
The molecular structure of “3-methyl-N-(4-sulfamoylphenyl)benzamide” consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 290.338 Da, and the monoisotopic mass is 290.072510 Da .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
3-methyl-N-(4-sulfamoylphenyl)benzamide: is a compound that has garnered attention in the pharmaceutical industry due to its structural relation to sulfonamides, which are known for their wide range of therapeutic properties . Sulfonamides have been utilized as antibacterial , anticancer , anti-inflammatory , and antiviral agents , including as HIV protease inhibitors . The benzamide moiety is also significant in medicinal chemistry, often forming the core structure of drugs targeting various diseases.
Agricultural Chemistry
In agriculture, benzamide derivatives, including those related to 3-methyl-N-(4-sulfamoylphenyl)benzamide, are explored for their potential as antimicrobial agents . They could be used to protect crops from bacterial and fungal pathogens, thereby reducing crop loss and improving yield.
Industrial Processes
The chemical structure of 3-methyl-N-(4-sulfamoylphenyl)benzamide suggests its potential use in industrial processes. Benzamides and sulfonamides can be involved in the synthesis of dyes, pigments, and other chemical intermediates . Their reactivity and stability under various conditions make them suitable for complex chemical syntheses.
Medical Research
In medical research, compounds like 3-methyl-N-(4-sulfamoylphenyl)benzamide are of interest for their antioxidant and antibacterial activities . These properties are crucial for developing new treatments and understanding the mechanisms of diseases at the molecular level.
Biochemistry
Benzamide derivatives play a role in biochemistry, particularly in enzyme inhibition studies. They can serve as analogs or inhibitors for enzymes like urease, which is significant in nitrogen metabolism . Understanding these interactions can lead to advancements in biochemistry and related fields.
Environmental Science
In environmental science, the study of benzamide derivatives can contribute to the development of chemicals that are less harmful to the environment. Their potential use in biodegradable pesticides or herbicides makes them an area of interest for sustainable environmental management practices .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
3-methyl-N-(4-sulfamoylphenyl)benzamide acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ metabolic shift to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, 3-methyl-N-(4-sulfamoylphenyl)benzamide disrupts this pathway, potentially leading to decreased tumor growth .
Pharmacokinetics
Sulfonamides, the class of compounds to which this molecule belongs, are generally well-absorbed and widely distributed in the body
Result of Action
The inhibition of CA IX by 3-methyl-N-(4-sulfamoylphenyl)benzamide leads to a disruption in tumor cell metabolism . This disruption can result in decreased cell proliferation and potentially tumor growth . Some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .
Action Environment
The action of 3-methyl-N-(4-sulfamoylphenyl)benzamide is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of this compound.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJDKTSHFABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401468.png)
![5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B401470.png)
![5-(4-chlorobenzyl)-3-(4-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B401471.png)

![Dimethyl 2-[2,2,6-trimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401475.png)

![Tetramethyl 5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401478.png)
![5-benzyl-2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B401479.png)
![2-(3,4-dimethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B401480.png)
![5-(4-ethoxyphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B401484.png)
![5-(4-ethoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B401486.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401487.png)
![Dimethyl 2-[7-methoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B401490.png)